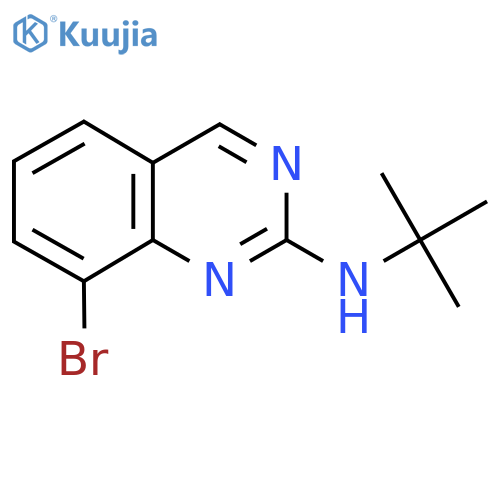Cas no 1453801-08-5 (8-bromo-N-tert-butylquinazolin-2-amine)

1453801-08-5 structure
商品名:8-bromo-N-tert-butylquinazolin-2-amine
8-bromo-N-tert-butylquinazolin-2-amine 化学的及び物理的性質
名前と識別子
-
- SCHEMBL15228574
- 8-bromo-N-tert-butylquinazolin-2-amine
- NWMRYNTXRNSPMW-UHFFFAOYSA-N
- EN300-1162226
- 8-bromo-N-(tert-butyl)quinazolin-2-amine
- 1453801-08-5
-
- インチ: 1S/C12H14BrN3/c1-12(2,3)16-11-14-7-8-5-4-6-9(13)10(8)15-11/h4-7H,1-3H3,(H,14,15,16)
- InChIKey: NWMRYNTXRNSPMW-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC2C=NC(=NC=21)NC(C)(C)C
計算された属性
- せいみつぶんしりょう: 279.03711g/mol
- どういたいしつりょう: 279.03711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 37.8Ų
8-bromo-N-tert-butylquinazolin-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1162226-0.1g |
8-bromo-N-tert-butylquinazolin-2-amine |
1453801-08-5 | 0.1g |
$968.0 | 2023-06-08 | ||
| Enamine | EN300-1162226-10.0g |
8-bromo-N-tert-butylquinazolin-2-amine |
1453801-08-5 | 10g |
$4729.0 | 2023-06-08 | ||
| Enamine | EN300-1162226-0.5g |
8-bromo-N-tert-butylquinazolin-2-amine |
1453801-08-5 | 0.5g |
$1056.0 | 2023-06-08 | ||
| Enamine | EN300-1162226-2.5g |
8-bromo-N-tert-butylquinazolin-2-amine |
1453801-08-5 | 2.5g |
$2155.0 | 2023-06-08 | ||
| Enamine | EN300-1162226-1.0g |
8-bromo-N-tert-butylquinazolin-2-amine |
1453801-08-5 | 1g |
$1100.0 | 2023-06-08 | ||
| Enamine | EN300-1162226-5.0g |
8-bromo-N-tert-butylquinazolin-2-amine |
1453801-08-5 | 5g |
$3189.0 | 2023-06-08 | ||
| Enamine | EN300-1162226-0.05g |
8-bromo-N-tert-butylquinazolin-2-amine |
1453801-08-5 | 0.05g |
$924.0 | 2023-06-08 | ||
| Enamine | EN300-1162226-0.25g |
8-bromo-N-tert-butylquinazolin-2-amine |
1453801-08-5 | 0.25g |
$1012.0 | 2023-06-08 |
8-bromo-N-tert-butylquinazolin-2-amine 関連文献
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
1453801-08-5 (8-bromo-N-tert-butylquinazolin-2-amine) 関連製品
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
